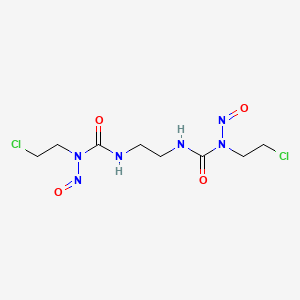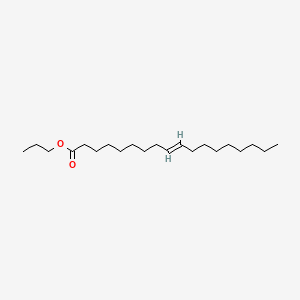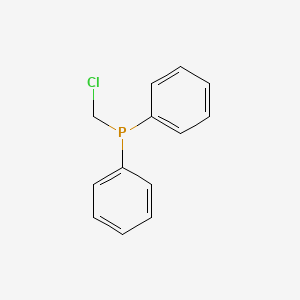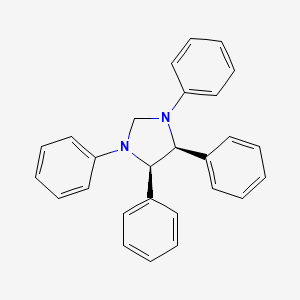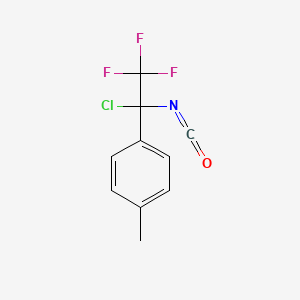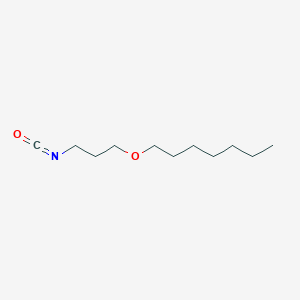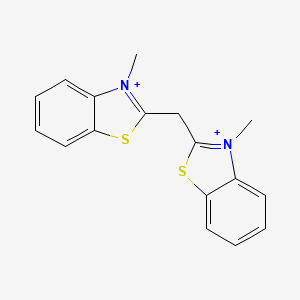
2,2'-Methylenebis(3-methyl-1,3-benzothiazol-3-ium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) is a compound that belongs to the benzothiazolium family. This compound is characterized by the presence of two benzothiazolium rings connected by a methylene bridge. Benzothiazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) typically involves the condensation of 3-methylbenzothiazolium salts with formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the methylene bridge between the two benzothiazolium rings. The reaction can be represented as follows:
2C8H8NS++CH2O→C17H16N2S22++H2O
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium rings to benzothiazoles.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazolium rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, benzothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting nucleic acids.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of 2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids, proteins, and enzymes, affecting their function. The compound’s cationic nature allows it to interact with negatively charged biomolecules, leading to changes in their structure and activity.
類似化合物との比較
Similar Compounds
- 3-Methyl-1,3-benzothiazol-3-ium iodide
- 3-Methyl-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butyl-1,3-benzothiazol-3-ium diiodide
- 2-Hydrazino-3-methyl-1,3-benzothiazol-3-ium chloride
Uniqueness
2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) is unique due to its methylene-bridged structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity compared to other benzothiazolium compounds. Additionally, its ability to form various derivatives through substitution reactions makes it a versatile compound in synthetic chemistry.
特性
CAS番号 |
57752-33-7 |
|---|---|
分子式 |
C17H16N2S2+2 |
分子量 |
312.5 g/mol |
IUPAC名 |
3-methyl-2-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methyl]-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C17H16N2S2/c1-18-12-7-3-5-9-14(12)20-16(18)11-17-19(2)13-8-4-6-10-15(13)21-17/h3-10H,11H2,1-2H3/q+2 |
InChIキー |
QAQUOGPUAIXPHH-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C(SC2=CC=CC=C21)CC3=[N+](C4=CC=CC=C4S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
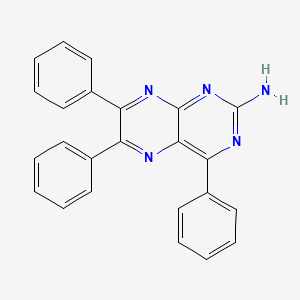
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
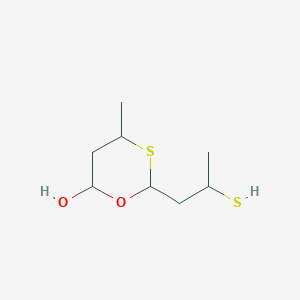
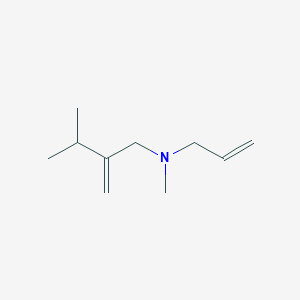
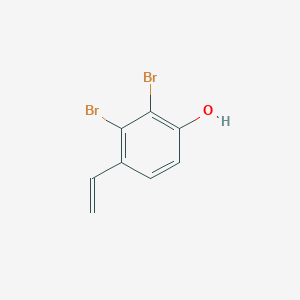
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
